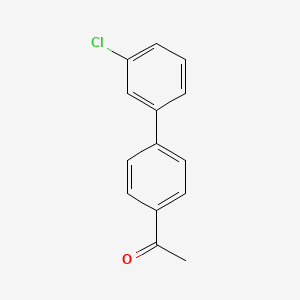

4-Acetyl-3'-chlorobiphenyl

Vue d'ensemble

Description

4-Acetyl-3’-chlorobiphenyl is an organic compound with the molecular formula C14H11ClO. It is a derivative of biphenyl, where an acetyl group is attached to the fourth position of one phenyl ring, and a chlorine atom is attached to the third position of the other phenyl ring. This compound is known for its applications in various fields, including medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-chlorobiphenyl can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Acetyl-3’-chlorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetyl-3’-chlorobiphenyl undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-carboxy-3’-chlorobiphenyl.

Reduction: Formation of 4-(1-hydroxyethyl)-3’-chlorobiphenyl.

Substitution: Formation of 4-acetyl-3’-methoxybiphenyl or other substituted derivatives.

Applications De Recherche Scientifique

4-Acetyl-3’-chlorobiphenyl has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.

Medicine: It has been investigated as a lead compound for the development of drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Acetyl-3’-chlorobiphenyl involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

4-Acetylbiphenyl: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3’-Chlorobiphenyl: Lacks the acetyl group, reducing its potential for oxidation and reduction reactions.

4-Chlorobiphenyl: Lacks both the acetyl and chlorine groups, making it less versatile in chemical transformations.

Uniqueness: 4-Acetyl-3’-chlorobiphenyl is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows for a wide range of chemical modifications and applications in various fields.

Activité Biologique

4-Acetyl-3'-chlorobiphenyl is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a chlorine atom on the biphenyl structure. The chemical formula is C13H11ClO, with a molecular weight of approximately 234.68 g/mol. The presence of these functional groups can significantly influence its solubility, reactivity, and overall biological activity.

Mechanisms of Biological Activity

The biological activity of this compound involves several mechanisms:

- Interaction with Biomolecules : The compound can interact with various cellular components, including enzymes and receptors. Its acetyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Metabolic Pathways : this compound can undergo metabolic transformations, such as reduction or hydrolysis, leading to the formation of reactive intermediates that may exhibit different biological effects compared to the parent compound.

- Cellular Effects : Preliminary studies suggest that this compound may influence cellular processes such as apoptosis, cell cycle regulation, and gene expression modulation.

Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human colon cancer cells (HCT116) with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may trigger intrinsic apoptotic pathways .

- Pharmacokinetics : Studies on the pharmacokinetic profile indicate that this compound is likely absorbed through topical application, as seen in its use in hair dye formulations. Its distribution in tissues may be influenced by its lipophilic nature.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against HCT116 | |

| Apoptosis Induction | Activation of caspases | |

| Enzyme Interaction | Modulation of enzyme activity |

Table 2: Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 234.68 g/mol |

| Solubility | Moderate (in organic solvents) |

| Absorption Route | Topical (via hair follicles) |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on HCT116 cells, where treatment led to significant cell cycle arrest at the G2/M phase and increased apoptosis markers like cleaved PARP and activated caspases .

- Application in Hair Dyes : As a component in hair dye formulations, this compound demonstrated effective colorant properties while also raising concerns regarding potential skin absorption and systemic effects.

Propriétés

IUPAC Name |

1-[4-(3-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFBYEORCCIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398917 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-13-1 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the molecular ordering of 4-Acetyl-3'-chlorobiphenyl?

A1: Understanding the molecular ordering of ACBP provides insights into its potential liquid crystalline properties. [] The research used computational methods to determine the most energetically favorable arrangements of ACBP molecules, which influences how they pack together and ultimately, their macroscopic behavior. This knowledge is crucial in fields like display technology where liquid crystals play a vital role.

Q2: What computational methods were used to study this compound, and what were the key findings?

A2: The researchers employed a combination of computational chemistry techniques to analyze ACBP. They used the CNDO/2 method to calculate the electronic properties like atomic charges and dipole moments. [, ] Subsequently, they employed modified Rayleigh-Schrödinger perturbation theory and a '6-exp' potential function to model intermolecular interactions and determine the most stable configurations for ACBP molecules. These calculations provided insights into the stacking and in-plane interactions that govern the molecular arrangement of ACBP.

Q3: How does the molecular structure of this compound relate to its potential liquid crystalline properties?

A3: The presence of the biphenyl group in ACBP's structure is a key factor contributing to its potential liquid crystalline behavior. [] Biphenyl systems are known to exhibit liquid crystal phases due to their rigid, elongated shape which promotes ordered packing. The specific positions of the acetyl and chloro substituents further influence the intermolecular interactions, affecting the stability and type of liquid crystal phases that might be formed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.